An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Bicyclic Scaffolds
In modern drug discovery, the rational design of small molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The bicyclo[2.2.2]octane (BCO) scaffold has emerged as a valuable three-dimensional, non-planar bioisostere for the commonly used phenyl ring.[1][2] Its rigid conformational structure allows for precise spatial positioning of substituents, which can enhance binding affinity and selectivity for biological targets.[1][3] When combined with the strategic incorporation of fluorine, a molecule's properties can be profoundly modulated.
Fluorine, the most electronegative element, is prized in medicinal chemistry for its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[4][5][6] The substitution of hydrogen with fluorine can block sites of metabolic oxidation and alter the acidity of nearby functional groups, all while causing minimal steric perturbation due to its small van der Waals radius.[4][7]
This guide provides a comprehensive technical framework for the characterization of Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate (CAS No. 1073343-49-9). We will detail the core physicochemical properties that are critical for assessing its potential as a drug candidate or advanced intermediate. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational data and detailed experimental protocols for its thorough evaluation.
Section 1: Molecular Profile and Predicted Properties
A baseline understanding of a compound's properties can be established using computational models before embarking on extensive laboratory analysis. The following table summarizes key predicted physicochemical parameters for Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₁H₁₇FO₂ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 200.25 g/mol | Influences diffusion, bioavailability, and fits within Lipinski's Rule of Five. |
| cLogP | ~2.5 - 3.0 | Indicates lipophilicity, affecting solubility, permeability, and metabolism. |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | Correlates with passive molecular transport through membranes. |
| Hydrogen Bond Donors | 0 | Affects solubility and receptor binding interactions. |
| Hydrogen Bond Acceptors | 2 (Oxygen atoms) | Influences solubility and potential for target binding. |
Note: Predicted values are derived from computational algorithms and should be confirmed by experimental data.
Section 2: Synthesis and Structural Confirmation
The synthesis of 4-substituted bicyclo[2.2.2]octane-1-carboxylates typically involves multi-step sequences. While specific literature on the synthesis of the title compound is sparse, a general approach often involves a Diels-Alder reaction to form the core bicyclic ring system, followed by functional group manipulations to introduce the fluorine and ethyl ester moieties.[8][9]
A plausible synthetic workflow is outlined below. The precise validation of the final structure is non-negotiable and relies on a suite of spectroscopic techniques.
Caption: General workflow for synthesis and structural analysis.
Expected Spectroscopic Signatures:
-
¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet) and complex multiplets for the bicyclic protons.
-
¹³C NMR: Resonances for the carbonyl carbon, the ethyl group carbons, and the distinct carbons of the BCO scaffold. The carbon bearing the fluorine atom will show a characteristic large one-bond C-F coupling constant.
-
¹⁹F NMR: A single resonance, likely a multiplet due to coupling with nearby protons.
-
Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the compound's molecular weight.
-
Infrared (IR) Spectroscopy: A strong absorption band for the C=O stretch of the ester and bands corresponding to C-F and C-O bond vibrations.[10][11]
Section 3: Experimental Determination of Key Physicochemical Properties
The following protocols outline standard, validated methods for determining the critical physicochemical properties of a novel chemical entity like Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate.
Melting Point (MP) and Thermal Behavior
The melting point is a fundamental indicator of a crystalline solid's purity. For a pure compound, the melting range should be narrow (typically < 2°C).[12] Techniques like Differential Scanning Calorimetry (DSC) provide more detailed information on thermal events.[13]
Protocol: Melting Point Determination (Capillary Method)
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.[14]
-
Loading: Pack 2-4 mm of the powdered sample into a capillary tube by tapping the sealed end on a hard surface.[15]
-
Measurement (Initial): Place the tube in a melting point apparatus and heat rapidly (10-20°C/min) to find an approximate melting point.[15]
-
Measurement (Accurate): Allow the apparatus to cool to at least 20°C below the approximate MP.[16] Using a fresh sample, heat at a slow rate (1-2°C/min) near the melting point.
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.[15]
Protocol: Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, identifying transitions like melting, crystallization, and glass transitions.[17][18]
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) over a relevant temperature range.
-
Data Analysis: The melting point is determined from the onset temperature or the peak of the endothermic event on the resulting thermogram.[19] The area under the peak corresponds to the heat of fusion.[20]
Aqueous Solubility
Solubility is a critical determinant of a drug's absorption and bioavailability. The shake-flask method is a well-established technique for its determination.[21]
Protocol: Shake-Flask Method (Adapted from OECD Guideline 105)
-
Preparation: Add an excess amount of the compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a glass-stoppered flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated aqueous solution.
-
Quantification: Analyze the concentration of the compound in the clear aqueous phase using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The measured concentration represents the aqueous solubility of the compound under the specified conditions.
Caption: Workflow for the Shake-Flask solubility assay.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the octanol-water partition coefficient (LogP), profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[22] While the shake-flask method is the gold standard, HPLC-based methods offer higher throughput for drug discovery projects.[23][24]
Protocol: LogP Determination by RP-HPLC (Adapted from OECD Guideline 117)
-
System Setup: Use a reversed-phase HPLC system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.
-
Calibration: Inject a series of standard compounds with known LogP values to create a calibration curve by plotting their retention times against their LogP values.[25]
-
Sample Analysis: Dissolve the test compound in a suitable solvent and inject it into the HPLC system under the same conditions used for the standards.
-
Data Processing: Determine the retention time of the test compound.
-
Calculation: Calculate the LogP of the test compound by interpolating its retention time on the calibration curve.[23]
Thermal Stability
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile.[26][27]
Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small, representative amount of the sample (typically 5-10 mg) into a TGA crucible.[28][29]
-
Instrument Setup: Place the crucible onto the TGA's high-precision balance within the furnace.
-
Experimental Program: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., inert nitrogen or reactive air).[26]
-
Data Acquisition: Continuously record the sample's mass as a function of temperature.
-
Analysis: The resulting TGA curve shows the temperatures at which mass loss occurs, indicating decomposition or volatilization.[30] This helps define the upper temperature limit for handling and storage.
Section 4: Safety, Handling, and Storage
Fluorinated organic compounds require careful handling. While this specific compound does not have extensive toxicological data, general precautions for laboratory chemicals should be strictly followed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[31] Avoid inhalation of dust or vapors and contact with skin and eyes.[32]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
It is crucial to note that reactions involving elemental fluorine are extremely hazardous and should only be performed by highly trained personnel with specialized equipment.[33][34][35]
Conclusion
Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate represents a class of compounds with significant potential in medicinal chemistry. Its rigid three-dimensional scaffold and the presence of a fluorine atom offer a compelling combination of features for designing novel therapeutics.[2][3] A thorough characterization of its physicochemical properties—melting point, solubility, lipophilicity, and thermal stability—is the foundational step in evaluating its drug-like potential. The protocols detailed in this guide provide a robust framework for researchers to generate the high-quality, reproducible data necessary to advance this and similar molecules through the drug discovery pipeline.
References
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Available at: [Link]
-
Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Jelinska, A., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Available at: [Link]
-
Inhance Technologies. (2025). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Available at: [Link]
-
Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Analytical Chemistry. Available at: [Link]
-
Duke University. (n.d.). Differential Scanning Calorimeter. Shared Materials Instrumentation Facility. Available at: [Link]
-
Roberts, J. D., et al. (1953). Syntheses of Some 4-Substituted Bicyclo [2.2.2]octane-1-carboxylic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Available at: [Link]
-
Donovan, S. F., & Pesciullesi, G. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Available at: [Link]
-
Analytice. (2024). OECD n°120 : Dissolution behaviour in the laboratory. Available at: [Link]
-
University of South Alabama. (2012). Melting Point Determination. Available at: [Link]
-
OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Available at: [Link]
-
Westlab Canada. (2023). Measuring the Melting Point. Available at: [Link]
-
Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]
-
ResearchGate. (n.d.). DSC Studies on Organic Melting Temperature Standards. Available at: [Link]
-
University of Calgary. (n.d.). Melting point determination. Available at: [Link]
-
SSERC. (n.d.). Melting point determination. Available at: [Link]
-
Wang, R., et al. (2009). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PMC. Available at: [Link]
-
Nichols, L. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available at: [Link]
-
Chiang, P.-C., & Hu, Y. (2012). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. Available at: [Link]
-
KREATiS. (n.d.). High-accuracy water solubility determination using logK. Available at: [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. Available at: [Link]
-
METTLER TOLEDO. (n.d.). Differential Scanning Calorimetry (DSC). Available at: [Link]
-
Torontech. (2025). TGA Sample Preparation: A Complete Guide. Available at: [Link]
-
XRF Scientific. (2023). A Beginner's Guide to Thermogravimetric Analysis. Available at: [Link]
-
EPA. (n.d.). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method. Available at: [Link]
-
Wiley. (n.d.). Bicyclo(2.2.2)octane - SpectraBase. Available at: [Link]
-
EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Available at: [Link]
-
EIGA. (n.d.). CODE OF PRACTICE COMPRESSED FLUORINE AND MIXTURES WITH INERT GASES. Available at: [Link]
-
NIST. (n.d.). Bicyclo[2.2.2]octane - NIST WebBook. Available at: [Link]
-
Princeton University. (n.d.). Fluorine Safety. Available at: [Link]
-
ResolveMass Laboratories Inc. (2026). What is TGA Analysis? Principles and Applications. Available at: [Link]
-
Auriga Research. (2022). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Bicyclo[2.2.2]octane (CAS 280-33-1). Available at: [Link]
-
Chapman, N. B., et al. (1965). The Preparation of 1-Carboxy-4-substituted Bicyclo[2.2.2]octanes. Journal of the American Chemical Society. Available at: [Link]
-
Wang, C., et al. (2023). Construction of a Bicyclo[2.2.2]octene Skeleton via a Visible-Light-Mediated Radical Cascade Reaction of Amino Acid Derivatives with N-(2-Phenyl)benzoyl Groups. Organic Letters. Available at: [Link]
-
Li, J. J., et al. (2007). Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. PMC. Available at: [Link]
-
Li, Y.-Z., et al. (2015). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Organic Chemistry Frontiers. Available at: [Link]
-
Airgas. (2022). Fluorine SDS. Available at: [Link]
- Google Patents. (2019). WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
- National Research Council. (1995). LCSS: FLUORINE.
- Google Patents. (2020). US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
Sources
- 1. Bicyclo[2.2.2]octane-1-carboxylic acid | 699-55-8 | Benchchem [benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. spectrabase.com [spectrabase.com]
- 11. Bicyclo[2.2.2]octane [webbook.nist.gov]
- 12. SSERC | Melting point determination [sserc.org.uk]
- 13. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]
- 14. westlab.com [westlab.com]
- 15. southalabama.edu [southalabama.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 18. mt.com [mt.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 22. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 24. encyclopedia.pub [encyclopedia.pub]
- 25. pubs.acs.org [pubs.acs.org]
- 26. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 27. resolvemass.ca [resolvemass.ca]
- 28. torontech.com [torontech.com]
- 29. epfl.ch [epfl.ch]
- 30. aurigaresearch.com [aurigaresearch.com]
- 31. airgas.com [airgas.com]
- 32. LCSS: FLUORINE [web.stanford.edu]
- 33. asiaiga.org [asiaiga.org]
- 34. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 35. FLUORINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
